Nitro-argininosuccinate

Catalog No.
S581474
CAS No.
92117-83-4
M.F
C9H17N5O6
M. Wt
291.26 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitro-argininosuccinate

CAS Number

92117-83-4

Product Name

Nitro-argininosuccinate

IUPAC Name

(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-nitroethyl]amino]methylidene]amino]pentanoic acid

Molecular Formula

C9H17N5O6

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C9H17N5O6/c10-5(7(15)16)2-1-3-12-9(11)13-6(8(17)18)4-14(19)20/h5-6H,1-4,10H2,(H,15,16)(H,17,18)(H3,11,12,13)/t5-,6-/m0/s1

InChI Key

OHLCJEMYQKDXDX-WDSKDSINSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)NC(C[N+](=O)[O-])C(=O)O

Synonyms

N(3)-(1-carboxy-2-nitroethyl)arginine, nitro-argininosuccinate

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NC(C[N+](=O)[O-])C(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](C[N+](=O)[O-])C(=O)O

Nitro-argininosuccinate is a chemical compound with the molecular formula C9_9H17_{17}N5_5O6_6. It is a nitro derivative of argininosuccinate, which itself is an important intermediate in the urea cycle. This compound features a nitro group that can significantly influence its biological activity and reactivity compared to its parent compound, argininosuccinate. The presence of the nitro group can enhance interactions with various biological targets, making it a subject of interest in pharmacological studies.

, primarily related to its role in the urea cycle. It can act as a competitive inhibitor of argininosuccinate lyase, an enzyme that catalyzes the conversion of argininosuccinate into arginine and fumarate. The inhibition can be attributed to the structural similarity between nitro-argininosuccinate and its natural substrates, allowing it to bind effectively to the enzyme's active site .

The general reaction involving argininosuccinate can be represented as follows:

Citrulline+AspartateArgininosuccinate SynthetaseArgininosuccinateArginine+Fumarate\text{Citrulline}+\text{Aspartate}\xrightarrow{\text{Argininosuccinate Synthetase}}\text{Argininosuccinate}\rightarrow \text{Arginine}+\text{Fumarate}

In this context, nitro-argininosuccinate may interfere with this pathway by competing with argininosuccinate for binding to argininosuccinate lyase.

Nitro-argininosuccinate exhibits notable biological activities, particularly in relation to nitric oxide synthesis and urea cycle metabolism. As a competitive inhibitor of argininosuccinate lyase, it may influence the levels of arginine and fumarate in cells, thereby impacting nitrogen metabolism and nitric oxide production . This modulation can have downstream effects on various physiological processes, including vasodilation and neurotransmission.

Additionally, studies have suggested that nitro-argininosuccinate could play a role in therapeutic applications due to its potential effects on nitric oxide pathways, which are crucial for cardiovascular health and neuroprotection .

The synthesis of nitro-argininosuccinate typically involves chemical modifications of existing amino acids or their derivatives. One common method includes the nitration of argininosuccinate using nitrating agents under controlled conditions to ensure selectivity for the desired position on the molecule.

A specific method reported involves:

  • Starting Material: Argininosuccinate or its analogs.
  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
  • Purification: The product is then purified through techniques such as crystallization or chromatography to isolate nitro-argininosuccinate from unreacted materials and by-products.

This process allows for the production of nitro-argininosuccinate in sufficient yields for further biological studies.

Nitro-argininosuccinate has several potential applications:

  • Pharmacological Research: Due to its inhibitory effects on argininosuccinate lyase, it is studied for its potential use in modulating nitric oxide levels in various diseases.
  • Metabolic Studies: It serves as a tool for understanding urea cycle disorders and their implications in metabolic health.
  • Therapeutic Development: Its properties may be harnessed in developing drugs aimed at conditions linked to nitric oxide dysregulation, such as hypertension or neurodegenerative diseases.

Research on nitro-argininosuccinate has focused on its interactions with enzymes involved in nitrogen metabolism. Notably, studies have shown that it acts as a competitive inhibitor of argininosuccinate lyase . This interaction is significant because it highlights how modifications to amino acid structures can alter enzyme kinetics and metabolic pathways.

Furthermore, investigations into its binding affinities and kinetic parameters provide insights into how structural changes influence enzyme activity. These studies are crucial for understanding how similar compounds might be designed or modified for therapeutic purposes.

Several compounds share structural similarities with nitro-argininosuccinate, including:

Compound NameStructure SimilarityUnique Features
Argininosuccinic AcidParent compoundNatural intermediate in urea cycle
N3-(L-1-carboxy-2-nitroethyl)-L-arginineNitro analogStrong competitive inhibitor of argininosuccinate lyase
L-CitrullinePrecursor in urea cycleDirectly involved in nitric oxide synthesis

Nitro-argininosuccinate's uniqueness lies in its nitro modification, which enhances its inhibitory potency compared to other compounds like argininosuccinic acid or L-citrulline. This modification allows it to selectively target specific enzymes while potentially minimizing side effects associated with broader metabolic interference.

Molecular Architecture and Functional Groups

Nitro-argininosuccinate represents a structurally modified derivative of argininosuccinate, characterized by the incorporation of a nitro functional group into its molecular framework [3]. The compound, specifically identified as N3-(L-1-carboxy-2-nitroethyl)-L-arginine, maintains the fundamental carbon backbone structure of its parent molecule while introducing significant electronic and steric modifications [3] [4].

The molecular architecture of nitro-argininosuccinate consists of a ten-carbon backbone that incorporates both succinate and arginine structural elements [3]. The nitro group (NO₂) is positioned at the β-carbon of what would normally be the aspartate moiety in the parent compound [3] [4]. This strategic placement creates a compound with enhanced electron-withdrawing properties compared to the original carboxyl group configuration [3].

The functional groups present in nitro-argininosuccinate include multiple carboxyl groups, an amino group, a guanidino group, and the distinguishing nitro group [3] [4]. The nitro group exhibits unique bonding characteristics, featuring nitrogen-oxygen bonds with partial double bond character, creating what can be described as "bonds and a half" between the nitrogen and oxygen atoms [14]. This electronic arrangement significantly influences the compound's reactivity profile and binding affinity to target enzymes [3] [4].

The stereochemical configuration of nitro-argininosuccinate maintains the L-configuration at its chiral centers, preserving the spatial arrangement necessary for biological recognition while introducing the electronic modifications that alter its functional properties [3] [4]. The compound exists predominantly in its nitronate form at physiological pH, with the β-carbon hydrogen being ionized due to the electron-withdrawing effect of the nitro group [3] [4].

Comparative Analysis with Argininosuccinate

PropertyArgininosuccinateNitro-argininosuccinate
Molecular FormulaC₁₀H₁₈N₄O₆ [2] [5]C₁₀H₁₇N₅O₈ (estimated) [3]
Molecular Weight290.27 g/mol [2] [5]335.27 g/mol (estimated) [3]
Functional GroupsCarboxyl groups, Amino group, Guanidino group [2] [5]Carboxyl groups, Amino group, Guanidino group, Nitro group [3] [4]
Charge at Physiological pHNegative (-1) [2] [5]Negative (-1) [3] [4]
Primary RoleIntermediate in urea cycle and citrulline-nitric oxide cycle [2] [5] [7]Competitive inhibitor of argininosuccinate lyase [3] [4]
Reactivity with EnzymesSubstrate for argininosuccinate lyase [2] [5] [9]Strong competitive inhibitor but not a substrate [3] [4]

The fundamental structural difference between argininosuccinate and nitro-argininosuccinate lies in the replacement of a carboxyl group with a nitro group at the β-carbon position [3] [4]. This modification results in an increase in both nitrogen and oxygen content, with nitro-argininosuccinate containing five nitrogen atoms and eight oxygen atoms compared to four nitrogen atoms and six oxygen atoms in the parent compound [3] [4].

The electron distribution patterns differ significantly between the two compounds [3] [4]. While argininosuccinate exhibits electron density primarily concentrated on its carboxyl groups, nitro-argininosuccinate displays substantial electron density on the nitro group, making it considerably more electronegative [3] [4]. This enhanced electronegativity contributes to the compound's distinct binding characteristics and inhibitory properties [3] [4].

The bond characteristics also show notable differences, with nitro-argininosuccinate incorporating nitrogen-oxygen bonds in the nitro group that exhibit resonance stabilization [3] [4] [14]. This resonance contributes to the compound's stability in the nitronate configuration and influences its interaction with enzymatic binding sites [3] [4].

Synthesis and Chemical Modifications

The synthesis of nitro-argininosuccinate involves several methodological approaches, each designed to introduce the nitro functionality while maintaining the structural integrity of the arginine-containing backbone [3] [4]. The most commonly reported synthesis involves the nitration of argininosuccinate using nitrating agents under carefully controlled conditions to ensure selectivity for the desired position on the molecule [3].

MethodDescriptionConditions
Direct NitrationNitration of argininosuccinate using nitrating agents under controlled conditions [3]Controlled pH and temperature to ensure selectivity [3]
Nitro Analog SynthesisSynthesis of N3-(L-1-carboxy-2-nitroethyl)-L-arginine through reaction of L-arginine with nitro-substituted compounds [3] [4]Requires protection of functional groups and stereoselective synthesis [3] [4]
Chemical ModificationChemical modification of aspartate to 3-nitro-2-aminopropionic acid followed by reaction with citrulline [4] [16]Enzymatic or chemical catalysis under mild conditions [4] [16]

A specific synthetic approach involves the preparation of 3-nitro-2-aminopropionic acid as a substrate analog, which demonstrates 60% of the maximal rate of aspartate utilization when used with argininosuccinate synthetase [4]. This method requires the compound to exist in its nitronate form, where the carbon-3 hydrogen is ionized, indicating the necessity for a negatively charged group at the β-carbon position [4].

The synthesis process must account for the stereochemical requirements of the target molecule, particularly maintaining the L-configuration at critical chiral centers [3] [4]. The nitration reaction typically proceeds through electrophilic substitution mechanisms, requiring careful control of reaction parameters to prevent unwanted side reactions or degradation of sensitive functional groups [3] [4].

Chemical modifications of nitro-argininosuccinate can be achieved through various transformation reactions [3] [4]. The nitro group itself can undergo reduction to form corresponding amino derivatives, though such modifications alter the compound's inhibitory properties significantly [3] [4]. The compound's reactivity profile makes it amenable to further chemical elaboration, though the primary research focus has centered on its use as a biochemical probe rather than as a synthetic intermediate [3] [4].

Physicochemical Characteristics

PropertyValue
Molecular Weight335.27 g/mol (estimated) [3]
SolubilityWater-soluble [3]
pKa of Nitro GroupApproximately 8.2 [3] [4]
Charge StatePredominantly negatively charged at physiological pH [3] [4]
Stability in SolutionStable in aqueous solutions at neutral pH [3] [4]
Melting PointNot determined experimentally [3]
Preferred ConformationNitronate configuration at physiological pH [3] [4]

The physicochemical properties of nitro-argininosuccinate are largely determined by the presence of the nitro functional group and its interaction with the surrounding molecular environment [3] [4]. The compound exhibits excellent water solubility, a characteristic that facilitates its use in biological systems and enzymatic assays [3] [4].

The pKa value of the nitro group, approximately 8.2, indicates that at physiological pH (7.4), a significant proportion of the compound exists in its deprotonated nitronate form [3] [4]. This pH-dependent equilibrium is crucial for the compound's biological activity, as only the nitronate form demonstrates inhibitory activity against argininosuccinate lyase [3] [4].

The compound's charge distribution at physiological pH results in a net negative charge, similar to its parent compound argininosuccinate [3] [4]. However, the electron-withdrawing nature of the nitro group creates a more electronegative molecular environment, influencing the compound's binding interactions and stability characteristics [3] [4].

Thermal stability studies indicate that nitro-argininosuccinate remains stable at physiological temperatures but may undergo decomposition at elevated temperatures [3] [4]. The compound's stability profile in aqueous solutions shows optimal preservation under neutral pH conditions, with decreased stability observed under strongly acidic or basic conditions [3] [4].

Reactivity and Stability Profiles

PropertyDescription
pH StabilityMost stable at neutral pH (6.5-7.5); less stable in strongly acidic or basic conditions [3] [4]
Temperature StabilityRelatively stable at physiological temperatures (25-37°C); decomposes at elevated temperatures [3] [4]
Oxidative StabilitySusceptible to oxidation due to the nitro group; may form reactive intermediates [3] [4]
Hydrolytic StabilityResistant to hydrolysis under physiological conditions [3] [4]
Reactivity with EnzymesStrong competitive inhibitor of argininosuccinate lyase with Ki = 2.7 μM [3]
Nitronate FormationExists predominantly in nitronate configuration at physiological pH (pKa = 8.2) [3] [4]
Inhibitory PotencyInhibitory activity increases at higher pH due to increased proportion of nitronate form [3] [4]

The reactivity profile of nitro-argininosuccinate is dominated by the chemical behavior of the nitro functional group [3] [4]. The compound demonstrates strong competitive inhibition of argininosuccinate lyase, with a Ki value of 2.7 μM, which represents a 20-fold stronger binding affinity compared to the natural substrate [3]. This enhanced binding affinity is attributed to the similarity in structure to a carbanionic intermediate in the enzymatic reaction pathway [3].

The pH dependence of the compound's inhibitory activity correlates directly with the ionization state of the nitro group [3] [4]. At pH values above the pKa (8.2), the proportion of the active nitronate form increases, resulting in enhanced inhibitory potency [3] [4]. This pH-dependent behavior has been demonstrated through kinetic studies showing that only the nitronate form, in which the carbon-3 hydrogen is ionized, exhibits substrate or inhibitor activity [4].

The compound's stability profile shows remarkable resistance to hydrolytic degradation under physiological conditions [3] [4]. However, the nitro group renders the molecule susceptible to oxidative modifications, particularly in the presence of strong oxidizing agents [3] [4]. This oxidative susceptibility may lead to the formation of reactive intermediates that could potentially modify the compound's biological activity [3] [4].

Temperature stability studies reveal that nitro-argininosuccinate maintains its structural integrity at physiological temperatures but undergoes thermal decomposition at elevated temperatures [3] [4]. The decomposition pathway typically involves the breakdown of the nitro group, leading to the formation of various nitrogen-containing products [3] [4].

XLogP3

-4.4

Dates

Last modified: 07-20-2023

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